Glucuronolactone

Descripción

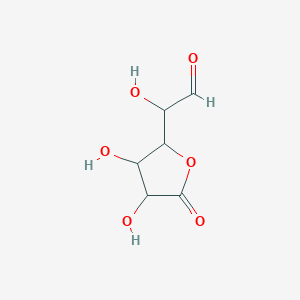

Structure

2D Structure

Propiedades

IUPAC Name |

(2R)-2-[(2S,3R,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h1-5,8-10H/t2-,3+,4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUXSRADSPPKRZ-SKNVOMKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(C1C(C(C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)[C@@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32449-92-6 | |

| Record name | Glucuronolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32449-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucurolactone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032449926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucuronic acid, .gamma.-lactone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glucurolactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCUROLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE4Y3016M9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Endogenous Formation of Glucuronolactone

Glucuronolactone as a Metabolite of Glucose

This compound is a normal human metabolite formed from the breakdown of glucose. atamanchemicals.commrsupplement.com.audpointernational.com This process is a part of the body's natural metabolic pathways where glucose is converted into various other essential molecules. patsnap.com The liver is the primary site for the metabolism of glucose to create this compound. atamanchemicals.comwikipedia.orgtaylorandfrancis.com It is specifically an oxidized product of glucose, existing as the cyclic ester (lactone) of D-glucuronic acid. atamanchemicals.comfoodsafety.or.kr While produced naturally, only very small amounts of this compound are typically found in the body. atamanchemicals.com

The Hexuronic Acid Pathway: Precursors and Intermediates

The formation of this compound is a key part of the hexuronic acid pathway, also known as the uronic acid pathway. atamanchemicals.commicrobenotes.com This metabolic sequence is crucial for converting sugars like glucose into uronic acids, which are vital components of molecules such as glycosaminoglycans. microbenotes.com The pathway begins with glucose and proceeds through several intermediates to produce D-glucuronic acid, the direct precursor to this compound. taylorandfrancis.comatamanchemicals.com In living organisms, the primary oxidation of glucose to form glucuronic acid happens with UDP-α-D-glucose (UDPG), not with the free sugar. wikipedia.org

D-glucuronic acid is the direct biochemical precursor to this compound. atamanchemicals.comtaylorandfrancis.comatamanchemicals.com this compound is formed when D-glucuronic acid, an oxidized form of glucose, undergoes an internal esterification reaction to create a cyclic ester, known as a lactone. atamanchemicals.comatamanchemicals.com This process is a fundamental step in the glucuronic acid pathway, which synthesizes glucuronic acid for various physiological roles, including detoxification through a process called glucuronidation. patsnap.comatamanchemicals.com

At a physiological pH, D-glucuronic acid and this compound exist in a state of equilibrium. atamanchemicals.commrsupplement.com.autaylorandfrancis.comatamanchemicals.com This means the compound can shift between its open-chain acidic form (D-glucuronic acid) and its closed-ring lactone form (this compound). atamanchemicals.com The conversion of D-glucuronic acid to D-glucuronolactone is a reversible interconversion, though the formation of the lactone is generally preferred. jst.go.jpsemanticscholar.org

Table 1: Key Molecules in the Hexuronic Acid Pathway Leading to this compound

| Precursor | Intermediate | Product |

| Glucose | UDP-α-D-glucose | D-Glucuronic Acid |

| D-Glucuronic Acid | - | D-Glucuronolactone |

Enzymatic Processes in this compound Biosynthesis

The biosynthesis and subsequent metabolism of this compound involve specific enzymatic activities. While the formation of its precursor, UDP-glucuronic acid, is catalyzed by UDP-glucose 6-dehydrogenase, the metabolism of this compound itself is also an enzyme-mediated process. nih.gov

D-Glucuronolactone dehydrogenase is an enzyme that acts on D-glucuronolactone. atamanchemicals.comatamanchemicals.com This enzyme is found in the non-particulate fraction of liver homogenates and, in the presence of the coenzyme nicotinamide adenine dinucleotide (NAD), it converts D-glucuronolactone into D-glucaric acid. atamanchemicals.comatamanchemicals.com This enzymatic reaction is part of the metabolic pathway for D-glucuronolactone and is likely responsible for the D-glucaric acid normally excreted in mammalian urine. atamanchemicals.comatamanchemicals.com Studies have also identified D-glucuronolactone dehydrogenase activity in human skin. nih.gov Another related enzyme, this compound reductase (also known as gulonolactone dehydrogenase), catalyzes the reverse reaction, converting D-glucurono-3,6-lactone into L-gulono-1,4-lactone using NADPH. creative-enzymes.com

Table 2: Enzymatic Conversion of D-Glucuronolactone

| Enzyme | Substrate | Coenzyme | Product | Location |

| D-Glucuronolactone Dehydrogenase | D-Glucuronolactone | NAD | D-Glucaric Acid | Liver, Skin |

Comparative Biosynthetic Pathways Across Species

The biosynthetic pathway involving glucuronic acid shows notable differences across various species, particularly in its role as a precursor for ascorbic acid (Vitamin C). taylorandfrancis.comwikipedia.org In most animals, D-glucuronic acid serves as a direct precursor for the synthesis of ascorbic acid. taylorandfrancis.comwikipedia.org For example, an adult goat can produce approximately 13 grams of Vitamin C per day through this pathway. wikipedia.org

However, this ability is absent in some mammals, including humans and guinea pigs, as well as in insects and most fishes. taylorandfrancis.comwikipedia.org These species lack the enzyme L-gulonolactone oxidase, which is essential for one of the final steps in converting D-glucuronic acid to ascorbic acid. wikipedia.org Consequently, these species must obtain Vitamin C from external dietary sources. wikipedia.org While humans cannot synthesize ascorbic acid, they may be able to utilize this compound as a precursor for other metabolites like xylitol (B92547) and L-xylulose. atamanchemicals.comatamanchemicals.com

Ascorbic Acid Precursor Role in Non-Primate and Non-Guinea Pig Mammals

In a wide range of mammals, with the notable exceptions of primates and guinea pigs, this compound and its open-chain form, D-glucuronic acid, serve as crucial precursors for the endogenous synthesis of L-ascorbic acid (Vitamin C). taylorandfrancis.comatamanchemicals.comfsu.edu These animals possess a complete enzymatic pathway that converts glucose to ascorbic acid, allowing them to produce this essential nutrient internally. fsu.edu The inability of primates and guinea pigs to synthesize ascorbic acid is due to a genetic mutation that resulted in a non-functional version of the final enzyme in this pathway, L-gulonolactone oxidase (GULO). taylorandfrancis.comwikipedia.orgnih.govmdpi.com

The biosynthetic pathway from D-glucuronic acid to L-ascorbic acid in capable mammals involves a series of enzymatic steps, primarily occurring in the liver or kidneys. jst.go.jpisom.ca Research in animal models, such as rats, has elucidated this pathway, demonstrating the conversion of labeled D-glucuronolactone and L-gulonolactone into L-ascorbic acid. jst.go.jpsemanticscholar.org The process confirms that the intact carbon chain of these lactones is utilized for the biosynthesis. semanticscholar.org

The key steps in this metabolic conversion are as follows:

Reduction of D-glucuronic acid : The pathway begins with the reduction of D-glucuronic acid to L-gulonic acid. This reaction is catalyzed by an enzyme such as aldehyde reductase or TPN L-hexonate dehydrogenase. nih.govjst.go.jpresearchgate.net

Lactonization of L-gulonic acid : L-gulonic acid is then converted into its lactone form, L-gulono-1,4-lactone (also referred to as L-gulonolactone). This step is facilitated by a lactonase enzyme. nih.govjst.go.jp

Oxidation of L-gulonolactone : The final and critical step is the oxidation of L-gulonolactone to L-ascorbic acid. This reaction is catalyzed by the microsomal enzyme L-gulonolactone oxidase (GULO), which is absent or non-functional in primates and guinea pigs. nih.govtaylorandfrancis.comjst.go.jp The product of this enzymatic reaction, 2-keto-L-gulonolactone, then spontaneously converts to ascorbic acid. wikipedia.orgresearchgate.net

Studies in mice have shown that the enzymatic formation of ascorbic acid from this compound can be influenced by feedback mechanisms. nih.gov The entire process represents a vital inborn pathway of carbohydrate metabolism for most mammals, ensuring a continuous supply of ascorbic acid. isom.ca

Table 1: Biosynthetic Pathway of L-Ascorbic Acid from D-Glucuronic Acid

| Step | Substrate | Enzyme | Product |

| 1 | D-Glucuronic acid | Aldehyde reductase / TPN L-hexonate dehydrogenase | L-Gulonic acid |

| 2 | L-Gulonic acid | Lactonase (e.g., SMP30/regucalcin) | L-Gulono-1,4-lactone |

| 3 | L-Gulono-1,4-lactone | L-gulonolactone oxidase (GULO) | 2-keto-L-gulonolactone |

| 4 | 2-keto-L-gulonolactone | Spontaneous conversion | L-Ascorbic acid |

Metabolic Fate and Degradation Pathways of Glucuronolactone

Glucuronolactone Hydrolysis to Glucuronic Acid

This compound is a cyclic ester of glucuronic acid taylorandfrancis.com. At physiological pH, this compound and glucuronic acid exist in an equilibrium state atamanchemicals.comtaylorandfrancis.com. Studies in dogs have shown that this compound is rapidly converted into glucuronate (the salt form of glucuronic acid) at the pH of plasma physiology.org. This conversion is considered a limiting factor in the metabolism of this compound physiology.org. Glucuronic acid is a crucial molecule involved in the glucuronidation process, a major detoxification pathway in the liver where it conjugates with various substances to make them more water-soluble for excretion atamanchemicals.compatsnap.com.

Further Metabolites of this compound

Beyond the equilibrium with glucuronic acid, this compound is metabolized into several other compounds, including glucaric acid, xylitol (B92547), and L-xylulose atamankimya.comatamanchemicals.comwikipedia.orgnutrivitashop.comhmdb.ca.

Glucaric acid (also known as saccharic acid) is a dicarboxylic acid and a metabolite of this compound atamankimya.comatamanchemicals.comnutrivitashop.comhmdb.canih.govscispace.com. The D-glucuronic acid pathway in mammals produces D-glucaric acid and D-glucaro-1,4-lactone as end products mdpi.com. Daily urinary output of D-glucaric acid in humans is approximately 30-100 µmol atamankimya.com. D-glucaric acid is considered a derivative of glucuronic acid and has been shown to increase the detoxification of carcinogens and tumor promoters droracle.ai.

This compound is also metabolized to xylitol and L-xylulose atamankimya.comatamanchemicals.comwikipedia.orgnutrivitashop.comhmdb.ca. The glucuronic acid oxidation pathway involves the conversion of D-glucuronic acid to L-gulonic acid, which is then converted to L-xylulose mhmedical.com. L-xylulose can be further metabolized to xylitol by L-xylulose reductase mhmedical.com. Xylitol is a sugar alcohol nih.govfishersci.nouni.lu. L-xylulose is a ketopentose nih.govciteab.comwikipedia.org. An accumulation of L-xylulose in urine is observed in individuals with essential pentosuria, a benign inherited disorder caused by a deficiency in L-xylulose reductase mhmedical.comwikipedia.org. Studies in patients with liver cirrhosis showed a marked increase in urinary L-xylulose excretion after oral administration of this compound, suggesting this could be a tool for evaluating the severity of liver cirrhosis nih.gov. Urinary excretion of xylitol was also higher in cirrhotic patients compared to normal subjects nih.gov.

In vitro studies using human liver extracts have shown that D-glucuronolactone can be converted into D-glucaro-1,4-lactone atamankimya.comnih.govnih.gov. This conversion likely occurs via an intermediate, D-glucaro-(1→4)-(6→3)-dilactone nih.govnih.gov. A dehydrogenase enzyme is thought to be responsible for this process atamankimya.comnih.govnih.gov. D-glucaro-1,4-lactone is a delta-lactone derived from glucaric acid nih.govnih.govuni.lu. D-glucaro-(1→4)-(6→3)-dilactone is a strong beta-glucuronidase inhibitor that spontaneously hydrolyzes in aqueous solution to D-glucaro-1,4-lactone mdpi.comresearchgate.net.

Data on the formation and properties of these lactones are summarized below:

| Compound | Formula | Formation Pathway | Key Properties |

| D-Glucaro-1,4-Lactone | C₆H₈O₇ | Formed from D-glucuronolactone, possibly via D-glucaro-(1→4)-(6→3)-dilactone atamankimya.comnih.govnih.gov | Beta-glucuronidase inhibitor mdpi.comnih.govnih.govresearchgate.netmdpi.com |

| D-Glucaro-1,4;6,3-Dilactone | C₆H₆O₆ | Proposed intermediate in D-glucaro-1,4-lactone formation from this compound nih.govnih.gov | Strong beta-glucuronidase inhibitor mdpi.comresearchgate.net |

Enzymatic Degradation Mechanisms

Enzymes play a significant role in the metabolism and degradation of this compound and its derivatives.

β-Glucuronidase is an enzyme that hydrolyzes glucuronide conjugates atamankimya.comatamanchemicals.comnutrivitashop.commdpi.comresearchgate.netmdpi.com. These conjugates are formed during the glucuronidation process to facilitate the excretion of various substances atamankimya.comatamanchemicals.compatsnap.com. β-Glucuronidase is found in various mammalian tissues and is also produced by colonic microflora mdpi.comresearchgate.net.

Several metabolites of this compound, particularly glucaric acid derivatives, are known to inhibit β-glucuronidase activity atamankimya.comnutrivitashop.comhmdb.camdpi.comnih.govresearchgate.netmdpi.com. D-glucaro-1,4-lactone is a potent inhibitor of β-glucuronidase mdpi.comnih.govnih.govresearchgate.netmdpi.com. D-glucaro-(1→4)-(6→3)-dilactone is also a strong inhibitor mdpi.comresearchgate.net. The inhibition of β-glucuronidase by these metabolites can prevent the hydrolysis of glucuronide conjugates, potentially affecting the elimination of substances that undergo glucuronidation mdpi.com. Research indicates that while D-glucaro-1,4-lactone is an efficient inhibitor, its effect may be relatively short-lived due to rapid clearance mdpi.com.

The inhibitory effect of glucarolactones on β-glucuronidase has been studied, with findings indicating that the activity of different lactones varies mdpi.com. A study noted that the inhibitory activity decreased in the order: 1,4-glucarolactone > 1,4-6,3-diglucarolactone > glucaric acid > 6,3-glucarolactone > glucuronic acids > glucano-D-lactone > this compound mdpi.com.

Microbial Degradation of D-Glucuronic Acid (e.g., Pseudomonas ovalis)

Microorganisms play a significant role in the catabolism of D-glucuronic acid, a component found in various biomass materials such as plant cell wall polysaccharides frontiersin.org. Different metabolic pathways for D-glucuronic acid catabolism exist in bacteria frontiersin.org.

Research into the degradation of D-glucuronic acid by Pseudomonas ovalis 40F has provided insights into the enzymatic processes involved oup.comtandfonline.com. Studies using enzyme inhibitors suggested the participation of dehydrogenase systems, oxidative decarboxylation, and oxidative phosphorylation in the oxidation of D-glucuronic acid by this bacterium oup.comtandfonline.com. The oxidation of D-glucuronic acid by Pseudomonas ovalis was found to be adaptive to the substrate tandfonline.com.

A proposed metabolic pathway for the oxidation of D-glucuronic acid by Pseudomonas ovalis involves a series of conversions oup.com:

| Step | Conversion |

| 1 | D-glucuronic acid to D-galacturonic acid |

| 2 | D-galacturonic acid to 5-keto-L-galactonic acid |

| 3 | 5-keto-L-galactonic acid to unknown intermediate(s) |

| 4 | Unknown intermediate(s) to pyruvic acid |

| 5 | Pyruvic acid to Krebs' tricarboxylic cycle |

| 6 | Krebs' cycle to CO₂ + H₂O |

Accumulation of pyruvic acid was observed in reaction mixtures under aerobic incubation when the enzyme system was blocked with sodium arsenite, further supporting its role as an intermediate in the pathway oup.com. Alpha-ketoglutaric acid was also detected in reaction mixtures with D-glucuronic or D-galacturonic acid as substrates under aerobic conditions oup.com.

Oxidative Decarboxylation in D-Glucuronic Acid Metabolism

Oxidative decarboxylation is a key reaction type occurring in the metabolism of D-glucuronic acid across different biological systems. This process involves the oxidation of a molecule coupled with the removal of a carboxyl group as carbon dioxide.

In the context of Pseudomonas ovalis degradation of D-glucuronic acid, oxidative decarboxylation was presumed to be one of the enzymatic systems participating in the oxidation process, based on the effects of various inhibitors oup.comtandfonline.com.

Beyond microbial degradation, oxidative decarboxylation is also a feature of the uronic acid pathway found in animals frontiersin.orgslideshare.net. This pathway represents an alternative oxidative route for glucose metabolism and involves a series of reactions, including reduction, oxidation, and a decarboxylation step, ultimately leading to the formation of D-xylulose frontiersin.orgslideshare.net. D-xylulose can then be phosphorylated and enter the pentose (B10789219) phosphate (B84403) pathway frontiersin.org.

Furthermore, oxidative decarboxylation reactions involving uronic acid derivatives are observed in other microbial processes. For instance, in Escherichia coli, the oxidative decarboxylation of UDP-glucuronic acid is catalyzed by specific enzymes as part of the biosynthesis of 4-amino-4-deoxy-L-arabinose, a modification found in lipid A that contributes to bacterial resistance nih.gov. This enzymatic oxidative decarboxylation of UDP-glucuronic acid produces uridine (B1682114) 5'-(beta-L-threo-pentapyranosyl-4''-ulose diphosphate) nih.gov. These examples highlight the diverse roles of oxidative decarboxylation in the metabolic processing of D-glucuronic acid and its derivatives.

Glucuronolactone in Major Biochemical Pathways

Role in Glucuronidation and Xenobiotic Metabolism

One of the primary biochemical functions of glucuronolactone is its involvement in glucuronidation, a major Phase II metabolic pathway essential for the detoxification and elimination of various substances from the body. patsnap.comnih.govwikipedia.org This process, occurring mainly in the liver, transforms lipophilic (fat-soluble) compounds into more polar, hydrophilic (water-soluble) products, facilitating their excretion. nih.govresearchgate.netnih.gov this compound is metabolized to glucuronic acid, which is the key molecule in this pathway. patsnap.comatamanchemicals.com

Glucuronidation involves the covalent linkage of glucuronic acid to a wide array of both endogenous (produced by the body) and exogenous (foreign) substances. wikipedia.orgresearchgate.net This conjugation reaction is a critical step in the metabolism of numerous compounds. wikipedia.org

Endogenous Substances : The body utilizes glucuronidation to manage and eliminate its own metabolic byproducts and signaling molecules. eur.nl Key examples include bilirubin (a breakdown product of heme), steroid hormones (such as androgens and estrogens), bile acids, and thyroid hormones. wikipedia.orgresearchgate.netnih.gov

Exogenous Substances (Xenobiotics) : This pathway is arguably the most important for the elimination of foreign chemicals. wikipedia.org It targets a vast range of xenobiotics, including therapeutic drugs, environmental pollutants, toxins, and dietary substances. patsnap.comresearchgate.net By conjugating these compounds, the body effectively neutralizes their potential toxicity and prepares them for removal. atamanchemicals.compromonograph.org

Table 1: Examples of Substances Conjugated via Glucuronidation

| Category | Substance Type | Specific Examples |

| Endogenous | Metabolic Byproducts | Bilirubin researchgate.netnih.gov |

| Hormones | Androgens, Estrogens, Mineralocorticoids, Glucocorticoids wikipedia.org | |

| Other | Bile Acids, Retinoids, Fatty Acid Derivatives wikipedia.org | |

| Exogenous | Drugs | Morphine, Acetaminophen (Paracetamol) atamanchemicals.comeur.nl |

| Pollutants | 4-aminobiphenyl (aromatic amine) wikipedia.org | |

| Toxins | Environmental toxins patsnap.comnih.gov |

The fundamental purpose of glucuronidation is to increase the water solubility of target molecules. wikipedia.org Most xenobiotics and endogenous waste products are lipophilic, which allows them to be easily absorbed and distributed in the body but makes them difficult to excrete via the kidneys. nih.gov

The conjugation process attaches the highly polar glucuronic acid moiety to the substrate. wikipedia.orguomus.edu.iq This new molecule, called a glucuronide, is significantly more water-soluble and typically less biologically active than its precursor. researchgate.netnih.gov This increased hydrophilicity prevents the compound from being reabsorbed in the renal tubules and facilitates its elimination from the body through urine or, for larger molecules, through bile into the feces. patsnap.comwikipedia.org

The enzymatic reactions of glucuronidation are catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). researchgate.netresearchgate.net These enzymes are primarily located in the endoplasmic reticulum of liver cells, but are also found in other organs like the intestines, kidneys, and brain. wikipedia.orgnih.gov

The mechanism involves the transfer of the glucuronic acid component from an activated coenzyme, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the substrate molecule. wikipedia.orgwikipedia.org The substrate must contain a suitable functional group, such as a hydroxyl, carboxyl, amine, or thiol group, to accept the glucuronic acid. wikipedia.orgnih.gov The human UGT superfamily consists of multiple proteins, with the UGT1A and UGT2B subfamilies playing the most significant roles in drug metabolism and detoxification. nih.gov

Contributions to Connective Tissue Biochemistry

Beyond its role in detoxification, this compound is an important structural component of nearly all connective tissues. patsnap.com It serves as a building block for major macromolecules that constitute the extracellular matrix (ECM), which provides structural and biochemical support to surrounding cells. patsnap.com

This compound acts as a precursor for the synthesis of glycosaminoglycans (GAGs). patsnap.com GAGs are long, unbranched polysaccharides consisting of repeating disaccharide units, one of which is often a uronic acid like D-glucuronic acid. researchgate.netlabinsights.nl The synthesis of these chains involves the sequential addition of sugars donated by their UDP-derivatives. pharmacy180.com GAGs are essential for maintaining the structural integrity and elasticity of connective tissues such as cartilage, tendons, and ligaments. patsnap.com

This compound aids in the formation of glycoproteins and proteoglycans, which are critical components of the extracellular matrix. patsnap.combasicmedicalkey.com

Proteoglycans : These macromolecules consist of a core protein covalently attached to one or more GAG chains. wikipedia.org They are a major component of the ECM, where they form large complexes with other proteoglycans and fibrous proteins like collagen. wikipedia.org By trapping water, they create a hydrated, gel-like substance that resists compression and lubricates tissues. wikipedia.org

Glycoproteins : These are proteins that have carbohydrate chains (glycans) attached to them. labinsights.nl While they contain less carbohydrate than proteoglycans, they are vital for cell-to-cell adhesion, signaling, and forming the structural framework of the ECM. labinsights.nlbasicmedicalkey.com

The integration of these molecules is fundamental to the function of connective tissue, providing strength, hydration, and a medium for cellular communication. patsnap.com

Modulation of Carbohydrate and Lipid Metabolism

This compound, a naturally occurring metabolite of glucose, plays a significant role in the intricate network of biochemical pathways that govern carbohydrate and lipid metabolism. Its influence extends to the regulation of energy stores, the activity of key digestive enzymes, and the modulation of lipid profiles, highlighting its importance in maintaining metabolic homeostasis.

Regulation of Glycogen Formation and Glucose Utilization

This compound is intrinsically linked to glucose metabolism, being a natural derivative formed in the body. This relationship underscores its role in managing the body's carbohydrate energy reserves, primarily in the form of glycogen. Research has indicated that this compound can positively influence hepatic glycogen content. In studies involving rats subjected to strenuous physical exercise, the administration of this compound was observed to support liver glycogen levels, which were otherwise depleted due to the physical exertion nih.gov.

The mechanism behind this effect is tied to its role as a carbohydrate source and its participation in the glucuronic acid pathway, an alternative route for glucose metabolism. By being available as a substrate, this compound can contribute to the replenishment of glucose intermediates, thereby supporting the synthesis of glycogen (glycogenesis) in the liver. This regulation of glycogen formation is crucial for stabilizing blood glucose levels and ensuring a steady supply of energy to the body's tissues.

Influence on Hepatic Amylase and Glucosidase Activities

The enzymatic breakdown of complex carbohydrates into absorbable simple sugars is a critical step in carbohydrate digestion, primarily mediated by enzymes such as amylase and glucosidase. The inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia (a sharp rise in blood sugar after a meal). While a wide range of natural compounds, particularly polyphenols and flavonoids, have been studied for their inhibitory effects on α-amylase and α-glucosidase, the specific action of this compound on the hepatic forms of these enzymes is not extensively documented in the available scientific literature.

Alpha-glucosidase, located in the brush border of the intestine, is responsible for the final step in the digestion of carbohydrates nih.gov. Inhibitors of this enzyme slow down the absorption of carbohydrates, thereby reducing the postprandial glucose spike nih.govmdpi.com. While the broader class of carbohydrates and their derivatives have been investigated for these properties, direct research detailing the modulatory influence of this compound on hepatic amylase and glucosidase activities remains limited.

Mechanisms of Lipid Profile Modulation and Lipid Deposition Alleviation

This compound has also been implicated in the modulation of lipid metabolism, with some studies suggesting a beneficial impact on lipid profiles and the mitigation of lipid accumulation. It is reported to be used to help lower cholesterol and triglycerides nih.gov. Furthermore, a breakdown product of this compound, D-glucaro-1,4-lactone, has demonstrated the ability to prevent high cholesterol levels in animal models fed a diet high in fat and cholesterol selfdecode.com.

The proposed mechanisms for these effects may be linked to this compound's role in detoxification pathways within the liver, which is the central organ for lipid metabolism patsnap.com. By supporting liver function, this compound may indirectly contribute to more efficient processing and clearance of lipids. For instance, compounds that improve hepatic health have been shown to reduce hepatic steatosis (fatty liver) and decrease plasma levels of total cholesterol, triglycerides, and low-density lipoprotein cholesterol (LDL-C) nih.govnih.gov. While the direct molecular pathways through which this compound exerts these effects are still under investigation, the existing evidence points towards a potential role in maintaining a healthier lipid profile and alleviating excessive lipid deposition.

Table 1: Research Findings on this compound's Role in Carbohydrate and Lipid Metabolism

| Area of Investigation | Key Finding | Model System |

|---|---|---|

| Glycogen Regulation | Administration of this compound supported liver glycogen levels following exhaustive exercise. | Rat Model |

| Lipid Profile | A breakdown product, D-glucaro-1,4-lactone, was found to prevent high cholesterol levels. | Rat Model |

| Lipid Profile | This compound is anecdotally used to lower cholesterol and triglyceride levels. | General Application |

Antioxidant and Anti-inflammatory Mechanisms

Beyond its metabolic roles, this compound and its precursor, glucuronic acid, exhibit significant antioxidant and anti-inflammatory properties. These protective functions are crucial in mitigating cellular damage caused by oxidative stress and in dampening inflammatory responses that can contribute to chronic diseases.

Free Radical Scavenging Capabilities of Glucuronic Acid

Glucuronic acid, being a sugar acid derived from glucose, possesses inherent antioxidant potential. The structure of sugar acids allows them to act as reducing agents and free radical scavengers. The process of glucose oxidation to glucuronic acid itself is a key part of the body's mechanism to handle various substances. This pathway can be influenced by the presence of radical species, highlighting the interplay between oxidative processes and glucuronic acid metabolism. The hydroxyl groups present on the glucuronic acid molecule can donate hydrogen atoms to neutralize highly reactive free radicals, such as hydroxyl radicals, thereby preventing them from damaging vital cellular components like DNA, proteins, and lipids. This free radical scavenging capability is a fundamental aspect of the body's endogenous antioxidant defense system.

Downregulation of Inflammatory Mediators (e.g., Interleukin-6, Nuclear Factor-kappa B)

Chronic inflammation is a key driver of many pathological conditions. This compound has demonstrated the ability to modulate inflammatory pathways. Specifically, in animal models of liver disease, D-glucuronolactone administration was shown to lower markers of liver inflammation, including Interleukin-6 (IL-6) and Nuclear Factor-kappa B (NF-κB) selfdecode.com.

NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines like IL-6 mdpi.comfrontiersin.org. IL-6 is a pleiotropic cytokine with a central role in inflammation and the acute phase response nih.govfrontiersin.org. By downregulating the activity of NF-κB, this compound can effectively reduce the production of IL-6 and other inflammatory mediators, thereby exerting a potent anti-inflammatory effect. This mechanism suggests that this compound may help to protect tissues from inflammation-mediated injury.

Table 2: Research Findings on Antioxidant and Anti-inflammatory Mechanisms of this compound

| Mechanism | Key Finding | Mediator(s) Involved | Model System |

|---|---|---|---|

| Anti-inflammatory | D-glucuronolactone lowered markers of liver inflammation. | Interleukin-6 (IL-6), Nuclear Factor-kappa B (NF-κB) | Rat Model of Liver Disease |

| Antioxidant | Glucuronic acid and other sugar acids can scavenge free radicals. | Hydroxyl Radicals | Chemical Assays |

Alleviation of Oxidative/Nitrative Damage to Lipoproteins

This compound and its metabolites may play a role in protecting lipoproteins from oxidative and nitrative damage, which are key events in the pathogenesis of atherosclerosis. Oxidative modification of low-density lipoprotein (LDL) is a critical step in the formation of atherosclerotic plaques.

One of the primary metabolites of this compound, D-glucaro-1,4-lactone (G14L), is suggested to be protective for blood vessel health by mitigating oxidative and nitrative damage to lipoproteins from reactive species such as hydroperoxides and peroxynitrite. atamanchemicals.com Furthermore, glucuronic acid, the precursor to this compound, is known to be a potent antioxidant capable of scavenging free radicals, which can contribute to reduced oxidative damage. nih.gov A recent study in weaned piglets suggested that this compound exhibits antioxidant activity, which could be relevant to mitigating oxidative stress-related damage. nih.gov

Interactions with Specific Enzymes and Cellular Processes

This compound is recognized as an inhibitor of the enzyme β-glucuronidase. atamanchemicals.com This enzyme is present in various tissues and is also produced by gut microbiota. nih.gov β-glucuronidase acts to hydrolyze glucuronides, which are substances conjugated with glucuronic acid in the liver to facilitate their detoxification and excretion. patsnap.com

The inhibitory action of this compound on β-glucuronidase is significant because elevated levels of this enzyme have been implicated in certain pathological conditions. nih.gov For instance, in the gut, bacterial β-glucuronidase can deconjugate and reactivate excreted drugs or toxins, leading to adverse effects. nih.gov The inhibition of β-glucuronidase by this compound and its metabolites can, therefore, be beneficial.

The primary metabolite responsible for this inhibition is D-glucaro-1,4-lactone (G14L), also known as D-saccharic acid 1,4-lactone. atamanchemicals.comnih.gov G14L is a potent inhibitor of β-glucuronidase and is often used as a standard in the development of novel inhibitors for this enzyme. caymanchem.com

Table 1: Inhibitory Activity of this compound Metabolite on β-Glucuronidase

| Inhibitor | Enzyme Source | IC50 Value |

| D-Saccharic acid 1,4-lactone | Human β-glucuronidase | 45 µM |

IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Currently, there is a lack of direct scientific evidence from available research to substantiate a role for this compound in the modulation of cellular apoptosis. While some studies have noted anti-apoptotic effects of this compound in specific contexts, such as in Ochratoxin A-treated chicken hepatocytes, further research is needed to establish a definitive link and elucidate the potential mechanisms. nih.gov A 2009 opinion from the European Food Safety Authority (EFSA) on the use of taurine and D-glucurono-γ-lactone in "energy" drinks also touched upon cell apoptosis-related genes in the context of D-glucurono-γ-lactone (DGL) supplementation, but a causal relationship has not been firmly established. researchgate.net

This compound is integrated into cellular metabolism through its connection to the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic route for the generation of nicotinamide adenine dinucleotide phosphate (NADPH) and the precursors for nucleotide synthesis.

The metabolism of this compound leads to the formation of L-xylulose. wikipedia.org L-xylulose is a key intermediate in the glucuronate-xylulose pathway, which ultimately connects to the pentose phosphate pathway. In this pathway, D-glucuronic acid is converted to D-xylulose-5-phosphate, an intermediate of the PPP, through a series of enzymatic reactions involving L-gulonate, 3-dehydro-L-gulonate, and L-xylulose.

This metabolic link indicates that this compound can serve as a substrate that feeds into the pentose phosphate pathway, thereby potentially influencing the cellular pools of NADPH and pentose sugars.

Analytical Methodologies for Glucuronolactone Research

Chromatographic Techniques for Quantification

The quantification of Glucuronolactone in various matrices, such as energy drinks, pharmaceutical formulations, and biological samples, relies on advanced chromatographic techniques. These methods are essential due to the compound's high polarity, low molecular weight, and lack of a strong chromophore, which can make direct analysis challenging. foodhygiene.or.kratamanchemicals.com Techniques like High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry offer the necessary sensitivity and selectivity for accurate measurement.

Hydrophilic Interaction Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HILIC-ESI-MS/MS)

A rapid and sensitive analytical method for this compound has been developed and validated using Hydrophilic Interaction Liquid Chromatography coupled to electrospray ionization tandem mass spectrometry (HILIC-ESI-MS/MS). foodhygiene.or.krfoodsafety.or.kr HILIC is particularly well-suited for separating highly polar compounds like this compound that show poor retention in more common reversed-phase liquid chromatography (RPLC) systems. foodhygiene.or.kramsbiopharma.com The HILIC separation mechanism involves the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. thermofisher.comnih.gov This approach allows for effective retention and separation of polar analytes.

The coupling of HILIC with ESI-MS/MS provides high selectivity and sensitivity, enabling the detection and quantification of this compound at low concentrations. foodsafety.or.kr The mass spectrometer operates by detecting a specific precursor ion of this compound and its corresponding product ion after fragmentation, a process that significantly reduces matrix interference. foodhygiene.or.krcuni.cz

The performance of the HILIC-ESI-MS/MS method is critically dependent on the choice of stationary and mobile phases. foodsafety.or.kr Research has shown that different HILIC stationary phases, such as amide, amino, and un-derivatized silica, exhibit varying performance for this compound analysis. foodhygiene.or.krfoodsafety.or.kr An amide-bonded stationary phase has been identified as providing the best results in terms of column retention, peak shape, and response in ESI-MS/MS. foodhygiene.or.krfoodsafety.or.kr

Mobile phase composition, particularly its pH, also plays a crucial role. foodsafety.or.kr An alkaline, acetonitrile-rich mobile phase (e.g., pH 9) has been demonstrated to be superior to an acidic one (e.g., pH 3). foodhygiene.or.krfoodsafety.or.kr The alkaline conditions promote the deprotonation of this compound, leading to a significantly higher response in the negative electrospray ionization mode. foodhygiene.or.kr The combination of an amide HILIC column with an alkaline, acetonitrile-rich eluent buffered with ammonium acetate is considered optimal for this analysis. foodsafety.or.kr

Table 1: HILIC Column and Mobile Phase Optimization for this compound Analysis

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a tandem mass spectrometry technique used for quantitative analysis. wikipedia.orgembopress.org In SRM, the first mass spectrometer (quadrupole) is set to select a specific ion (the precursor ion), which is then fragmented in a collision cell. The second mass spectrometer then selects a specific fragment ion (the product ion) to be detected. cuni.cz This highly specific detection method significantly enhances the signal-to-noise ratio, providing excellent sensitivity and selectivity. nih.gov

For the analysis of this compound, the compound is separated by the HILIC column and then detected by negative ESI-MS/MS operating in SRM mode. atamanchemicals.comfoodsafety.or.kr This involves monitoring a specific "transition," which is the pair of mass-to-charge ratio (m/z) values for the precursor and product ions of this compound. cuni.cz The use of SRM allows for the reliable quantification of this compound even in complex matrices like energy drinks, with a limit of detection (LOD) reported at 6 ng/mL and a limit of quantitation (LOQ) at 20 ng/mL. foodhygiene.or.krfoodsafety.or.kr

Table 2: SRM Method Validation Parameters for this compound

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound in drug formulations and beverages. oup.comnih.gov However, because this compound lacks a suitable chromophore for direct UV detection, a derivatization step is typically required to enhance its detectability. atamanchemicals.comclemson.edu In aqueous solutions, an equilibrium exists between this compound and its hydrolyzed form, D-glucuronic acid. oup.comshodex.com Chromatographic methods must account for this equilibrium. Often, the analysis is performed by hydrolyzing the lactone to its free acid form, which is then derivatized and quantified. oup.comnih.gov

A common and effective derivatization strategy for this compound involves the use of 1-phenyl-3-methyl-5-pyrazolone (PMP). oup.comnih.gov This method is also applicable to other reducing carbohydrates. oup.comclemson.edu The derivatization reaction is carried out under slightly alkaline conditions, where the lactone ring of this compound is hydrolyzed to glucuronic acid. oup.com The glucuronic acid then reacts with PMP to form a derivative that can be readily detected by UV chromatography at a wavelength of 245 nm. oup.comresearchgate.net

The procedure has been optimized to be rapid and suitable for routine analysis, such as for quality control in pharmaceutical manufacturing. oup.comnih.gov By modifying the original derivatization procedure, the total analysis time can be reduced to approximately 40 minutes with a reproducibility within 4.0%. oup.comnih.gov

Table 3: HPLC-PMP Derivatization Method Summary

For the analysis of uronates, including glucuronate (the hydrolyzed form of this compound), HPLC with fluorometric detection offers a highly sensitive alternative. nih.gov This method often involves a post-column derivatization step where the separated uronates react with a fluorogenic reagent to produce fluorescent compounds that can be detected with high sensitivity. nih.gov

One such method uses 2-cyanoacetamide as a post-column fluorogenic reagent. After separation on an anion-exchange column like a Dionex CarboPac PA1, the eluted uronates are mixed with the reagent. nih.gov The resulting fluorescent derivatives are then detected with an excitation wavelength of 331 nm and an emission wavelength of 383 nm. nih.gov This technique is sensitive enough to detect as little as 50 pmol of each uronate, making it suitable for analyzing samples with low concentrations of these compounds. nih.gov

Compound Index

Considerations for Glucuronic Acid/Glucuronolactone Equilibrium in Aqueous Solutions

In aqueous solutions, this compound and its corresponding open-chain carboxylic acid form, D-glucuronic acid, exist in a state of equilibrium. oup.com This dynamic relationship is a critical factor in the development of analytical methodologies, as the two forms can interconvert. oup.com The intra-ester linkage of the lactone is susceptible to spontaneous hydrolysis, particularly under basic conditions, which shifts the equilibrium toward the free-acid form. oup.comnih.gov For accurate quantification in pharmaceutical preparations or other matrices, it is often necessary to convert both compounds into a single, stable form before analysis. oup.com Chromatographic methods must, therefore, account for this equilibrium to ensure that the total concentration of the analyte is accurately determined. oup.com One common strategy involves derivatization under conditions that drive the conversion to a single species, such as the 1-phenyl-3-methyl-5-pyrazolone (PMP) derivative of glucuronic acid, allowing for the total amount to be measured as one entity. oup.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is an analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify different substances within a sample. impactfactor.org This method has been successfully developed for the simultaneous determination of this compound and D-glucuronic acid in complex matrices like beverages. nih.govnih.gov In a typical application, the GC separation is performed on a capillary column, such as a DB-624 column, using an inert carrier gas like helium. nih.gov The mass spectrometer is often operated in selective ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov For the analysis of derivatized this compound, specific ions are monitored for quantification; for instance, the extracted ion at a mass-to-charge ratio (m/z) of 230 has been used. nih.gov

Precolumn Derivatization Techniques (e.g., Silylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS))

Due to the polar nature and low volatility of this compound, precolumn derivatization is a necessary step for successful GC-MS analysis. nih.govsemanticscholar.org Silylation is a widely used derivatization technique that replaces active hydrogen atoms in the analyte with a trimethylsilyl (TMS) group, thereby increasing its volatility and thermal stability. nih.govunina.it

A combination of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) is an effective reagent for this purpose. nih.gov BSTFA is a powerful silylating agent, and its reaction by-products are highly volatile, which minimizes potential interference during chromatographic analysis. nih.govsigmaaldrich.com TMCS is often added as a catalyst to enhance the reactivity of the silylating agent and is considered suitable for achieving quantitative reactions. nih.govsigmaaldrich.com This derivatization step converts this compound into a less polar, more volatile TMS-derivative that is amenable to separation and detection by GC-MS. nih.gov The sample preparation for this method can be straightforward, potentially requiring no extensive extraction or filtration steps prior to derivatization and injection. nih.gov

Method Validation and Performance Metrics in Analytical Chemistry

Method validation is a critical process in analytical chemistry that confirms a developed method is suitable for its intended purpose. impactfactor.org It involves a series of experiments to assess various performance characteristics, ensuring the results are reliable, accurate, and reproducible. impactfactor.orgfoodsafety.or.kr Key performance metrics evaluated during validation for methods like GC-MS include linearity, limits of detection and quantification, precision, and accuracy. impactfactor.orgnih.govfoodhygiene.or.kr

Linearity and Calibration Curve Establishment

Linearity demonstrates the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. foodhygiene.or.kr This is typically established by constructing a calibration curve, where the instrument's response is plotted against known concentrations of the analyte. nih.govuknml.com For the GC-MS determination of this compound, a five-point standard addition protocol has been used to establish linearity. nih.gov The resulting calibration curves demonstrated excellent linearity, with correlation coefficients (R²) ranging from 0.995 to 0.999. nih.gov An acceptance criterion for the calibration curve was defined as a correlation coefficient greater than 0.97, which was considered satisfactory for an analysis involving a derivatization step at low concentrations. nih.gov

Table 1: Linearity Data for this compound by GC-MS

| Parameter | Value | Reference |

|---|---|---|

| Calibration Model | Five-point standard addition | nih.gov |

| Correlation Coefficient (R²) Range | 0.995 to 0.999 | nih.gov |

| Acceptance Criterion (R²) | > 0.97 | nih.gov |

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govnih.gov These parameters are crucial for determining the sensitivity of an analytical method. youtube.com In the GC-MS analysis of this compound, the LOD and LOQ were estimated based on signal-to-noise ratios of 3 and 10, respectively. nih.gov The values were found to vary depending on the sample matrix. nih.gov

Table 2: LOD and LOQ for this compound by GC-MS in Beverage Samples

| Parameter | Concentration Range (ppm) | Reference |

|---|---|---|

| Limit of Detection (LOD) | 0.006 - 0.14 | nih.gov |

| Limit of Quantification (LOQ) | 0.02 - 0.47 | nih.gov |

Precision and Accuracy Assessments

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. nih.govmdpi.com It is commonly expressed as the percent relative standard deviation (%RSD). nih.gov Accuracy refers to the closeness of the measured value to the true or accepted value and is often assessed through recovery studies by analyzing samples spiked with a known amount of the analyte. nih.govmdpi.comnih.gov

For the GC-MS method for this compound, excellent intraday precision was reported, with %RSD values below 10%. nih.gov Analysis of different beverage samples showed satisfactory precision, with %RSD values generally ranging from 2% to 18%. nih.gov Accuracy was evaluated through recovery experiments, with average recovery yields for this compound ranging from 85% to 112%, which were deemed satisfactory. nih.gov

Table 3: Precision and Accuracy Data for this compound by GC-MS

| Metric | Parameter | Result | Reference |

|---|---|---|---|

| Precision | Intraday %RSD | < 10% | nih.gov |

| Inter-sample %RSD | 2% - 18% | nih.gov | |

| Accuracy | Average Recovery | 85% - 112% | nih.gov |

Challenges in this compound Analytical Chemistry

The accurate quantification of this compound in various matrices, such as energy drinks and pharmaceutical formulations, presents several analytical challenges. These difficulties primarily stem from the intrinsic physicochemical properties of the molecule, namely its high polarity, low molecular weight, and the absence of a significant chromophore foodhygiene.or.krfoodsafety.or.kratamanchemicals.com. These characteristics complicate its separation and detection using conventional analytical techniques, necessitating the development of specialized methodologies.

High Polarity and Low Molecular Weight: this compound is a highly polar and water-soluble compound. This high polarity makes it difficult to retain and separate using standard reversed-phase liquid chromatography (RPLC), which is the most common and versatile chromatographic technique foodhygiene.or.krfoodsafety.or.kr. In RPLC systems, which utilize a non-polar stationary phase and a polar mobile phase, polar compounds like this compound have weak interactions with the stationary phase, leading to poor retention and inadequate separation from other sample components foodsafety.or.kr. Its low molecular weight further compounds this issue, as smaller molecules often have shorter retention times on many chromatographic columns.

Absence of Chromophores: A significant challenge in the analysis of this compound is its lack of a chromophore, which is a part of a molecule that absorbs ultraviolet (UV) or visible light foodhygiene.or.krfoodsafety.or.kratamanchemicals.com. Common detectors for high-performance liquid chromatography (HPLC), such as diode array detectors (DAD) or UV detectors, rely on the analyte's ability to absorb light for detection and quantification foodsafety.or.kr. Since this compound does not possess a suitable chromophore, it cannot be directly detected with high sensitivity by these widely used and accessible detectors foodhygiene.or.kratamanchemicals.com.

To overcome these analytical hurdles, researchers have developed several strategies:

Chemical Derivatization: One common approach to analyze compounds lacking a chromophore is chemical derivatization. This involves reacting the analyte with a labeling agent to attach a chromophore, making it detectable by UV-Vis absorption. For this compound, derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) has been a widely used method foodhygiene.or.krfoodsafety.or.kroup.comnih.gov. The PMP derivative of glucuronic acid (formed from the hydrolysis of this compound) can be readily detected, allowing for its quantification using HPLC-DAD oup.comnih.gov. However, derivatization can be a time-consuming, multi-step process oup.com.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that is well-suited for the separation of highly polar compounds foodsafety.or.kr. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is the opposite of RPLC. This setup allows for enhanced retention of polar analytes like this compound, enabling effective separation without the need for chemical derivatization foodhygiene.or.krfoodsafety.or.kr.

Advanced Detection Techniques: The use of more universal and sensitive detectors can circumvent the issue of a missing chromophore. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a rapid, sensitive, and highly specific method for the direct analysis of this compound foodhygiene.or.krfoodsafety.or.kratamanchemicals.com. This technique separates the compound using chromatography (often HILIC) and then detects it based on its mass-to-charge ratio, providing excellent selectivity and achieving low limits of detection and quantification foodhygiene.or.krfoodsafety.or.kr.

Research has shown that combining HILIC with LC-MS/MS provides a robust and reliable method for quantifying this compound in complex matrices like beverages foodhygiene.or.krfoodsafety.or.kratamanchemicals.com. Studies have optimized HILIC conditions, including the choice of column (e.g., amide-bonded stationary phases) and mobile phase pH, to achieve the best retention and signal response for this compound foodhygiene.or.krfoodsafety.or.kratamanchemicals.com.

Table 1: Summary of Analytical Challenges and Methodological Solutions for this compound

| Challenge | Implication for Analysis | Methodological Solution | Principle |

| High Polarity | Poor retention and separation in standard Reversed-Phase Liquid Chromatography (RPLC). | Hydrophilic Interaction Liquid Chromatography (HILIC) | Uses a polar stationary phase to increase retention of polar analytes. |

| Low Molecular Weight | Contributes to poor retention in RPLC, leading to early elution. | Hydrophilic Interaction Liquid Chromatography (HILIC) | Effective for retaining and separating small, polar molecules. |

| Absence of Chromophore | Cannot be detected with high sensitivity by common HPLC detectors like UV or Diode Array Detectors (DAD). | Chemical Derivatization | A chromophore-containing molecule (e.g., PMP) is attached to this compound to make it UV-active. |

| Absence of Chromophore | Cannot be detected with high sensitivity by common HPLC detectors like UV or Diode Array Detectors (DAD). | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Detects the molecule directly based on its specific mass-to-charge ratio, bypassing the need for a chromophore. |

Synthetic Chemistry and Biotechnological Production of Glucuronolactone

Chemical Synthesis Pathways of Glucuronolactone

The chemical synthesis of this compound primarily involves the oxidation of D-glucose or its derivatives. These methods focus on selectively oxidizing the primary hydroxyl group at the C-6 position of the glucose molecule to a carboxylic acid, which then undergoes intramolecular esterification to form the stable γ-lactone ring.

A principal route for synthesizing this compound is the oxidation of the primary hydroxymethyl (CH₂OH) group of D-glucose. rsc.orgrsc.org This transformation is followed by an intramolecular esterification process to yield the lactone. rsc.orgrsc.org

One detailed synthetic pathway begins with the protection of other hydroxyl groups to ensure the selective oxidation of the C-6 position. A common method starts with α-D-glucose, which is first converted to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. ceon.rs This intermediate then undergoes selective deprotection to yield 1,2-O-isopropylidene-α-D-glucofuranose. ceon.rs The subsequent step is the catalytic oxidation of the now-exposed primary alcohol at C-6. This is often achieved using a Platinum on carbon (Pt/C) catalyst in the presence of oxygen, which results in the sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid. ceon.rs Finally, acidification of the reaction mixture prompts the closure of the lactone ring, yielding a protected derivative of D-glucurono-6,3-lactone. ceon.rs

Other established methods include the oxidation of glucose derivatives like starch or sucrose (B13894) using nitrogen compounds. google.com More advanced techniques employ selective oxidizing catalysts such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), although this method often requires the C-1 position of glucose to be protected, for instance, by using methyl glucoside as the starting material. google.com Catalysts like platinum oxide or palladium-carbon have also been used to oxidize glucose derivatives such as trehalose (B1683222) to produce the corresponding carboxylic acid, which is then hydrolyzed to yield this compound. google.com

| Starting Material | Key Reagents/Catalysts | Intermediate Product | Reference |

|---|---|---|---|

| α-D-Glucose | Acetone, H₂SO₄, Acetic Acid, Pt/C, O₂ | 1,2-O-isopropylidene-α-D-glucofuranuronic acid | ceon.rs |

| Glucose Derivatives (e.g., Starch) | Nitrogen compounds (e.g., Nitric Acid) | Glucuronic Acid | google.com |

| Monosaccharide Derivatives (e.g., Methyl Glucoside) | TEMPO (oxidizing catalyst) | Uronic Acid Derivative | google.com |

| Trehalose | Platinum oxide, Palladium-carbon | Trehalose carboxylic acid | google.com |

Biotechnological Production through Microbial Fermentation

Biotechnological routes offer an alternative to purely chemical synthesis for producing this compound and its precursor, glucuronic acid. Microbial fermentation is a cornerstone of modern biotechnology, utilized to produce a vast array of compounds, including organic acids. delveinsight.comresearchgate.net This technology leverages the metabolic processes of microorganisms, which can be genetically engineered to enhance production efficiency and yield. delveinsight.comnih.gov

While direct fermentation to this compound is less common, hybrid chemo-biotechnological processes have been developed. One such patented process involves the initial chemical oxidation of sucrose to produce sucrose carboxylic acid (glucuronyl-fructoside). google.com This intermediate is then introduced into a fermentation broth containing a microorganism with invertase activity, such as yeast. google.com The yeast selectively hydrolyzes and assimilates the fructose (B13574) portion of the molecule, leaving behind glucuronic acid, which exists in equilibrium with this compound. google.com

The production of glucuronic acid-based polysaccharides, like hyaluronic acid, through the fermentation of genetically engineered bacteria is a well-established industrial process. nih.gov These strategies demonstrate the potential for developing optimized microbial strains and fermentation processes for the cost-effective production of this compound itself. nih.gov

Advanced Synthetic Applications of this compound in Organic Chemistry

This compound is a valuable and versatile starting reagent in organic chemistry due to its chiral structure and multiple functional groups. It serves as a building block for the synthesis of a variety of complex and high-value molecules.

This compound is utilized as a precursor for the synthesis of complex molecules and important synthetic intermediates. atamanchemicals.com For example, it is a key starting material in the synthesis of 2,3,4-tris(tert-butyldimethylsilyl) glucuronic acid trichloroethylester, a compound required for preparing 1-O-acyl glucuronides of certain anti-inflammatory drugs. atamanchemicals.com Furthermore, this compound can be converted into activated glucuronic acid donors, such as glycosyl bromides and trichloroacetimidates, which are vital for various glycosylation reactions used to build complex carbohydrates and glycoconjugates. orgsyn.orgnih.gov

The inherent chirality of this compound makes it an excellent chiron for the synthesis of other optically active compounds. It has been specifically identified as a starting reagent in the synthesis of optically active glucopyranoses, which are specific isomers of glucose that are valuable in carbohydrate chemistry and drug development. atamanchemicals.com

This compound is employed in the synthesis of long-chain alkyl glucofuranosides. atamanchemicals.comresearchgate.net These amphiphilic molecules, which possess a sugar head group and a long hydrocarbon tail, have applications as surfactants and in materials science. The synthesis can be achieved through the acid-catalyzed glycosidation of this compound with long-chain alcohols. researchgate.net

| Application Area | Synthesized Product Example | Significance | Reference |

|---|---|---|---|

| Complex Molecule Synthesis | 2,3,4-tris(tert-butyldimethylsilyl) glucuronic acid trichloroethylester | Precursor for anti-inflammatory drug glucuronides | atamanchemicals.com |

| Optically Active Synthesis | Optically Active Glucopyranoses | Valuable isomers for carbohydrate chemistry | atamanchemicals.com |

| Surfactant Synthesis | Long-Chain Alkyl Glucofuranosides | Used as surfactants and in materials science | atamanchemicals.comresearchgate.net |

In Vitro and in Vivo Mechanistic Studies

Cell Culture Models for Biochemical Pathway Elucidation

In vitro studies utilizing cell culture models are instrumental in dissecting the specific biochemical mechanisms of glucuronolactone at a cellular level. These models allow for the investigation of its direct effects on cellular processes, including enzyme activity and metabolic pathways, in a controlled environment.

This compound and its metabolites are known to interact with various enzymes, influencing their activity. One of the most well-documented interactions is the inhibition of β-glucuronidase. This enzyme is involved in the hydrolysis of glucuronides, which are substances conjugated with glucuronic acid to facilitate their excretion from the body. The inhibition of β-glucuronidase by D-glucaro-1,4-lactone, a metabolite of this compound, can prevent the deconjugation of these substances, thereby aiding in their detoxification and removal.

Conversely, this compound can also play a role in the activation of enzymes involved in the glucuronidation pathway. This pathway, primarily occurring in the liver, is a major route for the metabolism of a wide range of compounds, including drugs, toxins, and endogenous substances. The enzymes responsible for this process are the UDP-glucuronosyltransferases (UGTs). By potentially influencing the expression or activity of UGTs, this compound can enhance the body's capacity for detoxification. While direct studies on this compound's activation of UGTs in specific cell culture models are not extensively detailed in the provided search results, the compound's role in the broader glucuronic acid pathway suggests a potential for such interactions.

The metabolic fate of this compound within cells is a key area of investigation. In vitro systems have been used to demonstrate the conversion of D-glucuronolactone into D-glucaro-1,4-lactone. This conversion is catalyzed by a dehydrogenase enzyme. D-glucaro-1,4-lactone is recognized as a potent inhibitor of β-glucuronidase. The production of this key metabolic intermediate is a crucial step in the mechanism by which this compound exerts its inhibitory effects on this enzyme. While studies have been conducted using liver extracts and homogenates, the use of specific hepatocyte cell lines to quantify the rate and extent of this conversion provides a more controlled system to understand the kinetics of this metabolic pathway.

Animal Model Studies for Systemic Mechanistic Research

In avian models, particularly laying hens, research has focused on the effects of dietary this compound supplementation on liver health and production performance. The liver in laying hens is a critical organ for nutrient metabolism and egg formation. Studies have shown that this compound can positively influence these aspects.

Supplementation with D-glucuronolactone in the diet of laying hens has been found to improve liver health by reducing liver fat and triglyceride levels. Histopathological examinations have revealed that D-glucuronolactone supplementation can lead to a more compact liver parenchyma compared to control groups. Furthermore, it has been shown to enhance the antioxidant capacity of the liver, as evidenced by increased activity of total antioxidant capacity and catalase. In terms of production, dietary D-glucuronolactone has been associated with an increased laying rate and egg mass.

Table 1: Effect of Dietary D-Glucuronolactone (DGL) on Liver Health and Production Performance in Laying Hens

| Parameter | Control Group | DGL Supplemented Group |

| Liver Fat Content | Higher | Significantly Lower |

| Liver Triglyceride Levels | Higher | Significantly Lower |

| Liver Histopathology | Yellow coloration, large gaps, numerous vacuolar cells | Improved compactness of liver parenchyma |

| Liver Total Antioxidant Capacity | Lower | Significantly Higher |

| Liver Catalase Activity | Lower | Significantly Higher |

| Laying Rate | Lower | Significantly Higher |

| Egg Mass | Lower | Significantly Higher |

Data synthesized from studies on laying hens.

Porcine models, especially weaned piglets, have been utilized to investigate the impact of this compound on intestinal health, which is often compromised during the stressful weaning period. Research in this area has demonstrated that this compound can restore intestinal barrier function and improve redox balance.

Dietary supplementation with this compound in weaned piglets has been shown to improve intestinal morphology. It helps in maintaining the integrity of the intestinal barrier, which is crucial for preventing the translocation of harmful substances from the gut into the bloodstream. Mechanistically, this compound has been found to alleviate intestinal oxidative stress and inflammatory responses. It achieves this, in part, by activating the Nrf2-Akt signaling pathway and inhibiting the TLR4-MAPK signaling pathway, which leads to a reduction in the secretion of pro-inflammatory cytokines. Furthermore, this compound has been observed to positively modulate the gut microbiota, increasing the relative abundance of beneficial bacteria such as Lactobacillus reuteri.

Table 2: Influence of this compound (GLU) on Intestinal Health Parameters in Weaned Piglets

| Parameter | Control Group | GLU Supplemented Group |

| Intestinal Oxidative Stress | Higher | Alleviated |

| Intestinal Inflammatory Response | Higher | Reduced |

| Nrf2-Akt Signaling Pathway | Lower Activity | Activated |

| TLR4-MAPK Signaling Pathway | Higher Activity | Inhibited |

| Pro-inflammatory Cytokine Secretion | Higher | Reduced |

| Lactobacillus reuteri Abundance | Lower | Increased |

Data synthesized from studies on weaned piglets.

The supplementation of D-glucuronolactone in the diet of Chinese soft-shelled turtles has been shown to modulate carbohydrate metabolism. It is suggested that this compound, after being converted to glucuronic acid in vivo, can inhibit hepatic amylase activity, thereby suppressing glycogenolysis, and potentially activate glycogen synthase, leading to increased hepatic glycogen storage. This results in improved nutrient utilization. Additionally, D-glucuronolactone has been found to enhance the antioxidant capacity in these animals, as evidenced by increased activities of catalase and superoxide dismutase in serum and intestinal tissues, along with reduced levels of malondialdehyde, a marker of oxidative stress.

Table 3: Effects of Dietary D-Glucuronolactone (DGL) on Nutrient Metabolism and Antioxidant Status in Chinese Soft-Shelled Turtles

| Parameter | Control Group | DGL Supplemented Group |

| Hepatic Amylase Activity | Higher | Reduced |

| Hepatic Glycogen Storage | Lower | Increased |

| Serum Catalase Activity | Lower | Increased |

| Intestinal Superoxide Dismutase Activity | Lower | Increased |

| Serum Malondialdehyde Levels | Higher | Reduced |

Data synthesized from studies on Chinese soft-shelled turtles.

Rodent Models in Metabolism and Oxidative Stress Research

Rodent models have been instrumental in elucidating the metabolic pathways and physiological effects of this compound. These studies provide foundational knowledge on how this compound is processed in a mammalian system and its potential role in mitigating oxidative and physiological stress. Rats and mice are frequently used due to their well-characterized metabolic systems and the availability of established experimental protocols. Research in these models has explored the compound's influence on various biochemical parameters, particularly in the context of detoxification pathways and responses to physical exertion. However, notable metabolic differences between rodents and primates necessitate careful consideration when extrapolating findings to human physiology.

Insights into Glucaric Acid Excretion and Lipid Metabolism

Studies in rodent models have investigated the "glucaric acid pathway" as a part of D-glucuronic acid metabolism. Following the administration of D-glucuronolactone, there is a notable increase in the excretion of D-glucaric acid. This suggests that the conversion of this compound to glucaric acid is a significant metabolic route in these animals. This pathway is a key indicator of the body's detoxification and drug metabolism capacity, as it reflects the activity of the glucuronidation system in the liver.

Research has also touched upon the interplay between this compound administration and lipid metabolism. While direct, extensive studies are limited, the metabolic pathways of this compound are linked to carbohydrate metabolism, which in turn influences lipid synthesis and energy utilization. For instance, glucose-6-phosphate, a related metabolite, can enter the pentose (B10789219) phosphate (B84403) pathway, which generates energy equivalents required for lipid synthesis.

Evaluation of Biochemical Changes under Physiological Stress (e.g., Exercise)

The effects of this compound on the body's response to physiological stress, particularly strenuous exercise, have been a key area of investigation in rodent models. A 1968 study published in the Japanese Journal of Pharmacology examined the biochemical changes in rats subjected to hard physical exercise after being administered this compound. The study observed that administration of the compound had positive effects on swimming performance, blood sugar levels, and liver glycogen content, which were not seen to the same extent with other sugars. researchgate.net

Key findings from this research indicated that hard physical exercise inhibited the synthesis of o-aminophenylglucuronide in the rat's liver. However, the administration of this compound significantly counteracted this inhibition. researchgate.net This suggests a protective or restorative effect on the glucuronidation pathway, which is crucial for detoxifying various metabolites produced during intense physical activity. Furthermore, the study noted that this compound administration helped to prevent the arrest of an isolated frog heart caused by the accumulation of toxic substances, both prophylactically and therapeutically. researchgate.net

Some of the key biochemical parameters evaluated in rodent exercise studies are summarized below.

Table 1: Biochemical Parameters Influenced by this compound in Rodent Exercise Models

| Biochemical Parameter | Observed Effect of this compound Administration | Physiological Relevance |

|---|---|---|

| Blood Glucose | Helped maintain levels during strenuous exercise | Primary energy source for muscle activity |

| Liver Glycogen | Positive effects on content levels | Major store of glucose for energy homeostasis |

| Glucuronide Synthesis | Blocked the exercise-induced inhibition of this pathway | Crucial for detoxification of metabolic byproducts |

| Endurance Performance | Increased swimming endurance | Indicator of improved metabolic efficiency or fatigue resistance |

Recent studies have also investigated the role of this compound in the context of oxidative stress in animal models. impactfactor.org Research has shown that exposure to certain substances can lead to an increase in free radical formation and a decrease in antioxidant enzymes in the brain tissue of rat pups. impactfactor.orgresearchgate.net This highlights the importance of understanding how compounds like this compound might influence the delicate balance of oxidative stress markers in various physiological and pathological states.

Considerations for Species-Specific Metabolic Differences (e.g., Ascorbic Acid Synthesis Pathway Absence in Primates)